An In-depth Technical Guide to the Chemical Properties of 2'-Deschloro-2'-hydroxy Dasatinib
An In-depth Technical Guide to the Chemical Properties of 2'-Deschloro-2'-hydroxy Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2'-Deschloro-2'-hydroxy Dasatinib, a derivative of the potent tyrosine kinase inhibitor, Dasatinib. While this compound is primarily available as a reference standard for analytical purposes, its structural similarity to Dasatinib and its potential as a metabolite or synthetic intermediate warrant a thorough characterization. This document synthesizes available data and provides field-proven insights into its chemical structure, potential synthetic pathways, and proposed analytical methodologies for its characterization. Drawing upon the extensive knowledge of Dasatinib, this guide offers a robust framework for researchers and drug development professionals working with this and related compounds.
Introduction and Molecular Overview
2'-Deschloro-2'-hydroxy Dasatinib is a close structural analog of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The core structural modification lies in the substitution of the chlorine atom at the 2'-position of the N-phenyl ring with a hydroxyl group. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties, metabolic stability, and biological activity.
Understanding the chemical properties of such derivatives is crucial for several reasons. In the context of drug development, they may arise as metabolites, impurities during synthesis, or be intentionally synthesized to explore structure-activity relationships (SAR).[2] A comprehensive understanding of their characteristics is therefore essential for quality control, pharmacokinetic studies, and the design of new chemical entities.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | N-[2-Hydroxy-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [3][4] |
| Synonyms | 2'-Deschloro-2'-hydroxy Dasatinib | [3][4][5] |
| CAS Number | 1159977-25-9 | [3][4][6] |
| Molecular Formula | C22H27N7O3S | [4][6] |
| Molecular Weight | 469.56 g/mol | [4][6] |
| Appearance | Assumed to be a solid, likely a white to off-white powder based on Dasatinib's appearance. | [5] |
Physicochemical Properties: Predictions and Experimental Design
Solubility
Dasatinib is known to be a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low aqueous solubility and high permeability.[7] Its solubility is also pH-dependent, with increased solubility in acidic conditions.[8][9] The introduction of a hydroxyl group in place of a chlorine atom is expected to increase the polarity of the molecule. This could lead to a modest increase in aqueous solubility compared to a hypothetical "deschloro" analog, but it may still be poorly soluble in neutral aqueous media.
Experimental Protocol for Solubility Determination:
A standard shake-flask method should be employed to determine the equilibrium solubility in various media.
-
Materials: 2'-Deschloro-2'-hydroxy Dasatinib, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8), organic solvents (e.g., DMSO, ethanol, methanol).
-
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it appropriately.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 5).
-
pKa (Acid Dissociation Constant)
Dasatinib has three reported pKa values: 3.1, 6.8, and 10.8.[10] The introduction of a phenolic hydroxyl group in 2'-Deschloro-2'-hydroxy Dasatinib will introduce an additional acidic proton. The pKa of this phenol is expected to be in the range of 8-10, influenced by the electronic effects of the surrounding substituents.
Experimental Protocol for pKa Determination:
Potentiometric titration or UV-pH profiling are suitable methods for pKa determination.
-
Materials: 2'-Deschloro-2'-hydroxy Dasatinib, standardized solutions of HCl and NaOH, and a series of buffers covering a wide pH range.
-
Procedure (UV-pH Profiling):
-
Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., methanol).
-
Prepare a series of solutions with a constant concentration of the compound in buffers of varying pH.
-
Record the UV-Vis spectrum for each solution.
-
Plot absorbance at a specific wavelength (where significant spectral shifts are observed) against pH.
-
The inflection point(s) of the resulting curve(s) will correspond to the pKa value(s).
-
Stability
The stability of 2'-Deschloro-2'-hydroxy Dasatinib under various stress conditions is a critical parameter. The presence of the hydroxyl group on the phenyl ring could potentially make the molecule more susceptible to oxidation compared to Dasatinib.
Experimental Protocol for Forced Degradation Studies:
Forced degradation studies should be conducted according to ICH guidelines to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C).
-
Photostability: Exposure to light (ICH Q1B).
-
-
Procedure:
-
Prepare solutions of the compound in the respective stress media.
-
Incubate the solutions for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Section 5) to quantify the parent compound and detect any degradation products.
-
Synthesis and Purification
While a specific synthetic route for 2'-Deschloro-2'-hydroxy Dasatinib is not published, a plausible pathway can be devised based on established synthetic methodologies for Dasatinib and its analogs.[11] The synthesis would likely involve the coupling of a substituted thiazole intermediate with a pyrimidine derivative, followed by a final amidation step.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 2'-Deschloro-2'-hydroxy Dasatinib.
Experimental Protocol for Synthesis (Conceptual):
-
Synthesis of the Thiazole Intermediate: This would likely start from a suitable precursor to form the 2-aminothiazole-5-carboxamide core, which is then coupled with 2-amino-3-methylphenol.
-
Synthesis of the Pyrimidine Intermediate: 4,6-Dichloro-2-methylpyrimidine is reacted with 1-(2-hydroxyethyl)piperazine in a nucleophilic aromatic substitution reaction to yield 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol.
-
Final Coupling: The thiazole and pyrimidine intermediates are coupled via a palladium-catalyzed Buchwald-Hartwig amination reaction to form the final product.
-
Purification: The crude product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.
Biological and Pharmacological Profile: A Predictive Analysis
As a close analog of Dasatinib, 2'-Deschloro-2'-hydroxy Dasatinib is predicted to be a kinase inhibitor. The primary question is how the structural modifications affect its potency and selectivity profile.
Mechanism of Action
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[12] It binds to the ATP-binding pocket of these kinases, stabilizing the inactive conformation and preventing downstream signaling pathways that drive cell proliferation and survival. It is highly probable that 2'-Deschloro-2'-hydroxy Dasatinib shares this general mechanism of action. The hydroxyl group may form additional hydrogen bonds within the kinase domain, potentially altering its binding affinity and selectivity compared to Dasatinib.
Caption: Predicted mechanism of action for 2'-Deschloro-2'-hydroxy Dasatinib.
In Vitro Activity
The in vitro activity of 2'-Deschloro-2'-hydroxy Dasatinib should be evaluated against a panel of relevant kinases and cancer cell lines.
Experimental Protocol for In Vitro Kinase and Cell-Based Assays:
-
Kinase Assays:
-
Utilize enzymatic assays (e.g., using recombinant kinases and a generic substrate) to determine the IC50 values against a panel of kinases including BCR-ABL, SRC, LCK, c-KIT, and PDGFRβ.
-
-
Cell-Based Assays:
-
Assess the anti-proliferative activity (e.g., using an MTT or CellTiter-Glo assay) in relevant cancer cell lines, such as K562 (CML) and Ba/F3 cells expressing wild-type and mutant forms of BCR-ABL.
-
Determine the IC50 values and compare them to those of Dasatinib.
-
Metabolic Profile
Dasatinib is extensively metabolized, primarily by CYP3A4, leading to several metabolites, including hydroxylated species.[13][14] The presence of the hydroxyl group in 2'-Deschloro-2'-hydroxy Dasatinib may make it a substrate for phase II metabolism, such as glucuronidation or sulfation.
Experimental Protocol for In Vitro Metabolism Studies:
-
Materials: Human liver microsomes (HLMs) or hepatocytes, NADPH, UDPGA, PAPS.
-
Procedure:
-
Incubate the compound with HLMs or hepatocytes in the presence of the appropriate cofactors.
-
At various time points, quench the reaction and analyze the samples by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.
-
This will provide insights into its metabolic stability and the major metabolic pathways.
-
Analytical Characterization
A robust analytical method is essential for the accurate quantification and characterization of 2'-Deschloro-2'-hydroxy Dasatinib.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for routine analysis and purity assessment.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode array detector (DAD) to monitor at the λmax (predicted to be around 320 nm based on Dasatinib[15]) |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for sensitive quantification in biological matrices and for structural elucidation of metabolites and degradation products.
Experimental Protocol for LC-MS/MS Analysis:
-
Chromatography: Utilize the HPLC conditions described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS Scan: Full scan to determine the parent ion mass ([M+H]+).
-
MS/MS Scan: Product ion scan of the parent ion to determine the fragmentation pattern. This can be compared to the known fragmentation of Dasatinib to aid in structural confirmation.[16]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, select specific precursor-to-product ion transitions for both the analyte and a suitable internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized compound. The spectra will show characteristic shifts for the aromatic protons and carbons, as well as the protons of the methyl, piperazine, and hydroxyethyl groups. The absence of the signal corresponding to the proton at the 2'-position and the presence of a phenolic hydroxyl proton signal will be key diagnostic features.
Conclusion
2'-Deschloro-2'-hydroxy Dasatinib, while not as extensively studied as its parent compound, represents an important molecule for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive framework for understanding its chemical properties, from its fundamental structure to its predicted biological activity and the analytical methods required for its characterization. By leveraging the wealth of knowledge available for Dasatinib and employing the outlined experimental protocols, scientists can effectively work with and further elucidate the properties of this intriguing derivative. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of kinase inhibitors and may pave the way for the development of novel therapeutics.
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